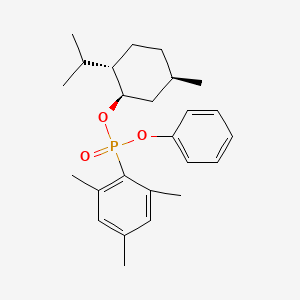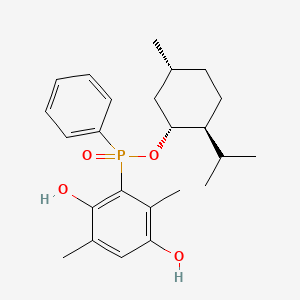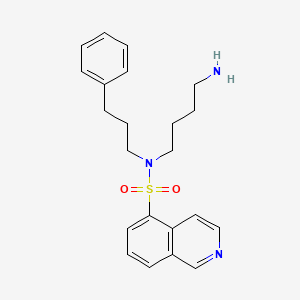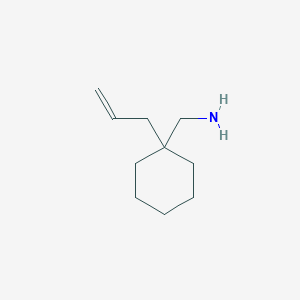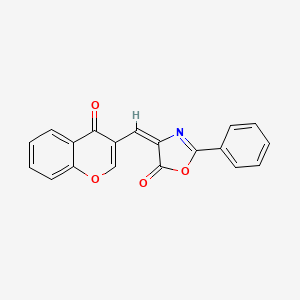
1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane is a unique organosilicon compound characterized by its complex structure, which includes multiple phenyl groups attached to a hexasilinane backbone
Méthodes De Préparation
The synthesis of 1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane typically involves the reaction of hexachlorodisilane with phenylmagnesium bromide under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then further reacted to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The phenyl groups in the compound can be substituted with other functional groups using reagents like halogens or organometallic compounds. This leads to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic synthesis reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying silicon-based biochemistry and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings, due to its stability and unique properties.
Mécanisme D'action
The mechanism by which 1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane exerts its effects involves interactions with various molecular targets and pathways. The phenyl groups attached to the silicon backbone can participate in π-π interactions, while the silicon atoms can form bonds with other elements, leading to the formation of complex structures. These interactions are crucial for its reactivity and applications in different fields.
Comparaison Avec Des Composés Similaires
1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane can be compared with other similar compounds, such as:
Hexaphenylcyclotrisiloxane: This compound has a similar silicon-phenyl structure but with a cyclic backbone, leading to different reactivity and applications.
Octaphenylcyclotetrasiloxane: Another cyclic compound with a silicon-phenyl structure, used in similar applications but with distinct properties due to its cyclic nature.
Decaphenylcyclopentasiloxane: This compound has a pentasiloxane backbone and is used in various industrial applications.
Propriétés
Formule moléculaire |
C66H55Si6 |
|---|---|
Poids moléculaire |
1016.6 g/mol |
InChI |
InChI=1S/C66H55Si6/c1-12-34-56(35-13-1)67-68(57-36-14-2-15-37-57,58-38-16-3-17-39-58)70(61-44-22-6-23-45-61,62-46-24-7-25-47-62)72(65-52-30-10-31-53-65,66-54-32-11-33-55-66)71(63-48-26-8-27-49-63,64-50-28-9-29-51-64)69(67,59-40-18-4-19-41-59)60-42-20-5-21-43-60/h1-55H |
Clé InChI |
GFEIRHNUBRADAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si]2[Si]([Si]([Si]([Si]([Si]2(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-5,7-dimethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12899319.png)




![2,6-Dimethoxy-N-[3-(2-methylpentadecan-2-YL)-1,2-oxazol-5-YL]benzamide](/img/structure/B12899343.png)
![1-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12899344.png)
![1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone](/img/structure/B12899352.png)
